molecular formula C17H12ClN3O3S B6021233 N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-methyl-3-nitrobenzamide

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-methyl-3-nitrobenzamide

Cat. No.: B6021233
M. Wt: 373.8 g/mol
InChI Key: QZSHTDLPDIWLMC-UHFFFAOYSA-N
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Description

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-methyl-3-nitrobenzamide is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a thiazole ring substituted with a 4-chlorophenyl group and a benzamide moiety with a nitro and methyl group, making it a molecule of interest for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-methyl-3-nitrobenzamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under basic conditions.

    Substitution with 4-Chlorophenyl Group: The thiazole ring is then substituted with a 4-chlorophenyl group using a suitable halogenation reaction.

    Formation of Benzamide Moiety: The benzamide moiety is introduced by reacting the thiazole derivative with 4-methyl-3-nitrobenzoic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing continuous flow chemistry techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the benzamide moiety can undergo reduction to form an amine group.

    Reduction: The compound can be reduced using hydrogenation or other reducing agents to modify the nitro group.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas (H₂) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom in the chlorophenyl group.

Major Products

    Reduction of Nitro Group: The major product is the corresponding amine derivative.

    Substitution Reactions: Depending on the nucleophile used, various substituted derivatives of the original compound can be formed.

Scientific Research Applications

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-methyl-3-nitrobenzamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent due to the biological activities associated with thiazole derivatives.

    Biological Studies: The compound is used in studies investigating enzyme inhibition, receptor binding, and cellular signaling pathways.

    Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-methyl-3-nitrobenzamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Binding: It can bind to cellular receptors, modulating signal transduction pathways.

    Pathways Involved: The compound may affect pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-methylbenzamide: Lacks the nitro group, which may alter its biological activity.

    N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide: Similar structure but different substitution pattern on the benzamide moiety.

Uniqueness

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-methyl-3-nitrobenzamide is unique due to the presence of both a nitro group and a methyl group on the benzamide moiety, which can influence its electronic properties and biological activity, making it a versatile compound for various research applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-methyl-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClN3O3S/c1-10-2-3-12(8-15(10)21(23)24)16(22)20-17-19-14(9-25-17)11-4-6-13(18)7-5-11/h2-9H,1H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZSHTDLPDIWLMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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